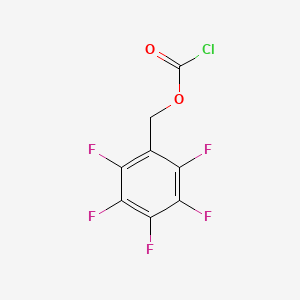

2,3,4,5,6-Pentafluorobenzyl chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O2/c9-8(15)16-1-2-3(10)5(12)7(14)6(13)4(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKTVARYLWEKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201740 | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53526-74-2 | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Chloroformate: Properties, Synthesis, and Applications in High-Sensitivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3,4,5,6-Pentafluorobenzyl chloroformate (PFBCF). A highly reactive derivatizing agent, PFBCF is instrumental in the sensitive detection of a wide range of analytes, particularly amino acids and amines, by gas chromatography-mass spectrometry (GC-MS). This document details its physicochemical characteristics, provides a general synthesis protocol, and offers a step-by-step guide to its use in the derivatization of amino acids for analytical applications. The enhanced detection capabilities afforded by PFBCF, especially when coupled with electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS), make it a valuable tool in metabolomics, clinical chemistry, and various stages of drug development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₂ClF₅O₂.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂ClF₅O₂ | [1] |

| Molecular Weight | 260.55 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 114-115 °C at 60 mmHg | |

| Melting Point | 37-38 °C | |

| CAS Number | 53526-74-2 | [1] |

| SMILES String | O=C(Cl)OCC1=C(F)C(F)=C(F)C(F)=C1F | [1] |

| InChI Key | PGJYYCIOYBZTPU-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound follows the general principle of chloroformate synthesis, which involves the reaction of the corresponding alcohol with phosgene or a phosgene equivalent. In this case, the precursor is 2,3,4,5,6-pentafluorobenzyl alcohol.

Disclaimer: The synthesis of chloroformates involves highly toxic reagents such as phosgene. This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and safety measures in place.

General Experimental Protocol for Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure based on the synthesis of other chloroformates can be described as follows:

-

Reaction Setup: A solution of 2,3,4,5,6-pentafluorobenzyl alcohol in an inert solvent (e.g., anhydrous toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for unreacted phosgene.

-

Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alcohol.

-

Work-up: Once the reaction is complete, excess phosgene and solvent are removed under reduced pressure.

-

Purification: The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

The logical workflow for the synthesis is depicted in the following diagram:

Application in Derivatization for GC-MS Analysis

The primary application of this compound is as a derivatizing agent to enhance the volatility and detectability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[2] The pentafluorobenzyl group is a strong electrophore, making the derivatives highly sensitive to electron capture negative ion chemical ionization (ECNICI-MS), allowing for detection at the femtomole level.[3] This is particularly valuable in the analysis of amino acids, primary and secondary amines, and other biomolecules in complex biological matrices.[3][4]

Detailed Experimental Protocol for Amino Acid Derivatization

The following protocol is a comprehensive guide for the derivatization of amino acids in aqueous samples using PFBCF, based on information from published literature.[2][3]

Materials:

-

This compound (PFBCF)

-

Aqueous sample containing amino acids (e.g., plasma, urine, cell culture media)

-

Pyridine

-

Ethanol

-

Deionized water

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Internal standard (optional, e.g., a stable isotope-labeled amino acid)

Procedure:

-

Sample Preparation: To 100 µL of the aqueous sample in a glass vial, add a known amount of internal standard if quantitative analysis is desired.

-

Reagent Addition: Add 50 µL of a freshly prepared derivatization reagent mixture consisting of water, ethanol, and pyridine. A common ratio for this mixture is 1:2:2 (v/v/v).

-

Derivatization Reaction: Add 10 µL of a 10% (v/v) solution of PFBCF in a suitable organic solvent (e.g., toluene). Vortex the mixture vigorously for 1-2 minutes at room temperature. The reaction is typically rapid.

-

Extraction: Add 200 µL of an extraction solvent (e.g., hexane). Vortex for 1 minute to extract the derivatized amino acids into the organic phase.

-

Phase Separation: Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes to separate the aqueous and organic layers.

-

Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

-

GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system. The specific GC oven temperature program and MS parameters will depend on the analytes of interest and the instrumentation used.

The workflow for this derivatization protocol is illustrated below:

Role in Drug Development and Research

The high sensitivity and robustness of the PFBCF derivatization method make it a valuable tool in various stages of drug development and biomedical research.

-

Metabolomics and Biomarker Discovery: The ability to accurately quantify low levels of amino acids and other metabolites in biological fluids is crucial for identifying potential biomarkers for disease diagnosis and prognosis.

-

Pharmacokinetic Studies: PFBCF derivatization can be employed to measure the concentration of drugs and their metabolites that contain primary or secondary amine groups, aiding in the determination of their pharmacokinetic profiles.

-

Clinical Chemistry and Toxicology: In clinical laboratories, this method can be used for the routine analysis of amino acid profiles to diagnose metabolic disorders.[5][6] In toxicology, it can be used to detect and quantify exposure to certain drugs or toxins.[6]

-

Proteomics and Peptide Analysis: While less common than its use for free amino acids, PFBCF can be used to derivatize the N-terminus of peptides, which can be useful in specific proteomics workflows.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with care.

-

Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye irritation.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a powerful derivatizing agent that significantly enhances the sensitivity of GC-MS analysis for a variety of important biomolecules. Its utility in the quantitative analysis of amino acids and amines in complex biological matrices makes it an indispensable tool for researchers in drug development, clinical diagnostics, and metabolomics. The detailed protocols and information provided in this guide are intended to facilitate the successful application of this versatile reagent in scientific research.

References

- 1. This compound AldrichCPR [sigmaaldrich.com]

- 2. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. Mass Spectrometry Applications for Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Chloroformate (CAS: 53526-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzyl chloroformate (PFBCF) is a highly reactive derivatizing agent predominantly utilized in analytical chemistry to enhance the detection of polar, low-molecular-weight compounds. Its primary application lies in the preparation of samples for gas chromatography-mass spectrometry (GC-MS), particularly when coupled with electron capture negative ion chemical ionization (ECNICI-MS). The pentafluorobenzyl group imparts a high electron affinity to the analyte, significantly increasing the sensitivity of detection. This makes PFBCF an invaluable tool for the trace analysis of various biologically significant molecules, including amino acids, alcohols, and amines, in complex matrices such as plasma and other biological fluids. While not directly a therapeutic agent, its role in the precise quantification of biomarkers and metabolites is of significant interest to the drug development industry for preclinical and clinical studies.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 53526-74-2 | [2][3] |

| Molecular Formula | C₈H₂ClF₅O₂ | [2][3] |

| Molecular Weight | 260.55 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Boiling Point | 208.7 °C at 760 mmHg | [2][5] |

| Density | 1.647 g/cm³ | [2][5] |

| Flash Point | 79.6 °C | [2][5] |

Health and Safety Information

PFBCF is a hazardous substance that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes severe skin burns and eye damage | H314 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Data sourced from SynQuest Laboratories Safety Data Sheet.[6]

Mechanism of Action and Applications

The primary utility of this compound is as a derivatizing agent for compounds containing active hydrogen atoms, such as those found in amino, hydroxyl, and carboxyl groups. The chloroformate moiety is highly reactive and readily forms stable carbamates, carbonates, and esters with these functional groups, respectively. The key feature of this derivatization is the introduction of the pentafluorobenzyl group, which is strongly electron-withdrawing. This property makes the resulting derivatives highly sensitive to detection by electron capture detectors (ECD) and ECNICI-MS.

Derivatization of Amino Acids

PFBCF is particularly effective for the derivatization of amino acids.[5] In an aqueous environment, and in the presence of a catalyst such as pyridine, PFBCF reacts with both the amino and carboxylic acid groups of the amino acid.[5][6] This one-step derivatization process makes it an efficient method for preparing amino acid samples for GC-MS analysis.[5] The resulting N-pentafluorobenzyloxycarbonyl amino acid esters are volatile and exhibit excellent chromatographic properties.[5]

Derivatization of Alcohols

For alcohols, the derivatization is typically carried out under anhydrous conditions to form the corresponding pentafluorobenzyl carbonate derivatives.[6] These derivatives also show a strong response in ECNICI-MS, with a characteristic fragmentation pattern.[6]

Relevance to Drug Development

While there is limited direct evidence of this compound being used for the routine analysis of drug metabolites, its application in the sensitive detection of endogenous molecules is highly relevant to the field. The ability to accurately quantify amino acids and other small molecules in biological fluids is crucial for:

-

Pharmacodynamic studies: Assessing the effect of a drug on metabolic pathways.

-

Toxicology studies: Identifying and quantifying biomarkers of drug-induced toxicity.

-

Metabolomics: Gaining a comprehensive understanding of the metabolic state of an organism in response to drug treatment.

The high sensitivity afforded by PFBCF derivatization allows for the analysis of low-abundance metabolites, which may be critical in understanding a drug's mechanism of action or its off-target effects.

Experimental Protocols

The following are generalized protocols for the derivatization of amino acids and alcohols using this compound, based on published methodologies. Researchers should optimize these protocols for their specific analytes and matrices.

Derivatization of Amino Acids in Aqueous Samples (e.g., Plasma)

This protocol is adapted from the described one-step derivatization of phenylalanine in aqueous solution.[5][6]

Materials:

-

This compound (PFBCF)

-

Sample containing amino acids (e.g., plasma, urine, or an aqueous standard solution)

-

Derivatization solvent: a mixture of water, ethanol, and pyridine

-

Extraction solvent (e.g., ethyl acetate or hexane)

-

Anhydrous sodium sulfate

-

GC-MS vials

Procedure:

-

To 100 µL of the aqueous sample in a microcentrifuge tube, add 50 µL of the derivatization solvent (e.g., a 2:2:1 mixture of water:ethanol:pyridine).

-

Add 10 µL of a 10 mg/mL solution of PFBCF in a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture vigorously for 1 minute at room temperature to facilitate the reaction.

-

Add 200 µL of the extraction solvent (e.g., ethyl acetate) and vortex for 1 minute to extract the derivatized amino acids.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC-MS vial for analysis.

Derivatization of Alcohols in Anhydrous Samples

This protocol is based on the general principles of derivatizing alcohols under anhydrous conditions.[6]

Materials:

-

This compound (PFBCF)

-

Sample containing alcohols dissolved in an anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Anhydrous pyridine (as a catalyst and acid scavenger)

-

Anhydrous extraction solvent (e.g., hexane)

-

Anhydrous sodium sulfate

-

GC-MS vials

Procedure:

-

Ensure the sample containing the alcohol is completely dry. If necessary, evaporate the sample to dryness under a stream of nitrogen and reconstitute in an anhydrous solvent.

-

To 100 µL of the anhydrous sample in a microcentrifuge tube, add 10 µL of anhydrous pyridine.

-

Add 10 µL of a 10 mg/mL solution of PFBCF in the same anhydrous solvent.

-

Vortex the mixture and heat at 60 °C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Add 200 µL of anhydrous hexane and vortex for 1 minute.

-

Add a small amount of anhydrous sodium sulfate to the tube.

-

Centrifuge the mixture and transfer the supernatant to a GC-MS vial for analysis.

Visualizations

Chemical Reaction Mechanisms

The following diagrams illustrate the derivatization reactions of an amino acid and an alcohol with this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of biological samples using PFBCF derivatization followed by GC-MS.

References

- 1. Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Weight of 2,3,4,5,6-Pentafluorobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight for 2,3,4,5,6-Pentafluorobenzyl chloroformate, a key reagent in chemical synthesis.

Molecular Structure and Formula

This compound is a chemical compound with the empirical formula C₈H₂ClF₅O₂.[1][2] Its structure consists of a pentafluorobenzyl group attached to a chloroformate functional group.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition and contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 2 | 2.016 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Fluorine | F | 18.998 | 5 | 94.990 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total Molecular Weight | 260.545 |

The calculated molecular weight is approximately 260.55 g/mol .[2][3] This value is consistent with the information available in chemical supplier catalogs and databases.[1]

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent elements and the final molecular weight of the compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,3,4,5,6-Pentafluorobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,3,4,5,6-pentafluorobenzyl chloroformate, a crucial reagent in organic synthesis and derivatization for analytical applications. This document outlines detailed experimental protocols, key quantitative data, and visual representations of the chemical processes involved.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification. The table below summarizes key data for the target compound and its immediate precursor, 2,3,4,5,6-pentafluorobenzyl alcohol.

| Property | This compound | 2,3,4,5,6-Pentafluorobenzyl Alcohol |

| Molecular Formula | C₈H₂ClF₅O₂[1] | C₇H₃F₅O[2] |

| Molecular Weight | 260.55 g/mol [1] | 198.09 g/mol [2] |

| Appearance | Solid | Solid |

| Boiling Point | 208.7 °C at 760 mmHg[1] | 181 °C[2], 114-115 °C at 60 mmHg |

| Melting Point | Not available | 37-38 °C |

| Density | 1.647 g/cm³[1] | Not available |

| Refractive Index | 1.444[1] | Not available |

| CAS Number | 53526-74-2[1] | 440-60-8[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with a phosgene equivalent. This section details the synthesis of the precursor alcohol and its subsequent conversion to the desired chloroformate.

Synthesis of the Precursor: 2,3,4,5,6-Pentafluorobenzyl Alcohol

Several synthetic routes to 2,3,4,5,6-pentafluorobenzyl alcohol have been reported. One common method involves the reduction of a pentafluorinated benzoic acid derivative.

Experimental Protocol: Reduction of Pentafluorobenzoyl Fluoride

This protocol is adapted from a known procedure for the synthesis of pentafluorobenzyl alcohol.[3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 38 g of sodium borohydride in 200 ml of anhydrous dioxane.

-

Addition of Reactant: While stirring at room temperature (20 °C), add a solution of 86 g of pentafluorobenzoyl fluoride in 100 ml of anhydrous dioxane dropwise from the dropping funnel.

-

Reaction: After the addition is complete, continue stirring the mixture at 20 °C for 2 hours. Subsequently, heat the mixture to 80 °C for 30 minutes.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 75 ml of water dropwise to quench the excess sodium borohydride.

-

Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid until a clearly acidic reaction is observed. Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

-

Purification: The organic phase is then subjected to distillation to yield 168 g of 2,3,4,5,6-pentafluorobenzyl alcohol at a boiling point of 87 °C under a pressure of 19 mbar.[3]

Another potential route involves the catalytic hydrogenation of 2,3,4,5,6-pentafluorocyanobenzene followed by diazotization and hydrolysis.[4]

Conversion to this compound

The conversion of 2,3,4,5,6-pentafluorobenzyl alcohol to the corresponding chloroformate can be achieved using phosgene or a safer phosgene equivalent like triphosgene. The following is a general procedure adapted from the synthesis of benzyl chloroformate.

Experimental Protocol: Phosgenation of 2,3,4,5,6-Pentafluorobenzyl Alcohol

Caution: Phosgene is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions. Triphosgene, while a solid, should also be handled with care as it can decompose to phosgene.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., containing a concentrated solution of sodium hydroxide), dissolve 2,3,4,5,6-pentafluorobenzyl alcohol in an anhydrous solvent such as toluene.

-

Cooling: Cool the solution to a low temperature, typically between -10 to 0 °C, using an ice-salt bath.

-

Phosgene Addition: Introduce a solution of phosgene in the same solvent (or bubble phosgene gas through the solution) slowly while maintaining the low temperature. The reaction is exothermic and careful temperature control is crucial to minimize side reactions.

-

Alternative with Triphosgene: Alternatively, to a cooled solution of 2,3,4,5,6-pentafluorobenzyl alcohol and a base (e.g., pyridine) in an anhydrous solvent, add a solution of triphosgene in the same solvent dropwise.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Once the reaction is complete, remove the excess phosgene by bubbling a stream of dry nitrogen through the solution. The reaction mixture can then be filtered to remove any precipitated salts (e.g., pyridinium hydrochloride).

Purification of this compound

Purification of the crude this compound is critical to obtain a high-purity product suitable for its intended applications. The primary method for purification is vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the chloroformate.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point under the applied pressure. The boiling point of this compound is 208.7 °C at atmospheric pressure (760 mmHg)[1]; the boiling point will be significantly lower under vacuum.

-

Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.

For thermally sensitive compounds, alternative purification methods such as flash chromatography on silica gel using anhydrous solvents or crystallization from a suitable solvent system may be considered.

Visualizing the Process

To better illustrate the synthesis and purification workflows, the following diagrams have been generated using the DOT language.

Caption: Synthesis pathway for this compound.

Caption: Purification workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature and relevant safety data sheets before undertaking any experimental work.

References

An In-depth Technical Guide to the Reaction of 2,3,4,5,6-Pentafluorobenzyl Chloroformate with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2,3,4,5,6-pentafluorobenzyl chloroformate and amines. The document details the core reaction mechanism, provides insights into its primary applications, and offers generalized experimental protocols. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry, analytical science, and drug development who utilize this reaction for derivatization and analysis.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic acyl substitution . In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of a stable N-pentafluorobenzyloxycarbonyl (PFBOC) carbamate derivative. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

The pentafluorobenzyl group is a key feature of this reagent, as it is a highly electronegative moiety that enhances the detectability of the derivatized amine in analytical techniques such as gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (MS).[1][2]

Quantitative Data

Detailed kinetic studies specifically for the reaction of this compound with various amines are not extensively available in peer-reviewed literature. However, the reactivity is analogous to other chloroformates. The rate of reaction is influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) will react faster than less nucleophilic amines (e.g., aromatic amines).

-

Steric Hindrance: Sterically hindered amines will react more slowly.

-

Solvent: The reaction is typically performed in aprotic solvents, but aqueous conditions with a base are also common for derivatizing amino acids.[1]

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

While specific rate constants are not provided here due to a lack of available data, the reaction is generally considered to be rapid and high-yielding, making it suitable for derivatization procedures.

| Parameter | General Trend/Observation | Citation |

| Reaction Yield | Generally high, suitable for quantitative analysis. | [1] |

| Reaction Rate | Fast, often complete within minutes at room temperature. | [3][4] |

| Effect of Amine Structure | Primary amines react readily. Secondary amines also react, though potentially at a slower rate depending on steric bulk. | [3] |

| Effect of Base | The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl byproduct and drive the reaction to completion. | [1] |

Experimental Protocols

The following are generalized protocols for the derivatization of amines with this compound for subsequent analysis by GC-MS. These should be optimized for specific applications.

Derivatization of a Standard Amine (e.g., Benzylamine)

Materials:

-

Benzylamine

-

This compound solution (e.g., 10% in toluene)

-

Anhydrous pyridine

-

Anhydrous aprotic solvent (e.g., acetonitrile or ethyl acetate)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve a known amount of benzylamine in the aprotic solvent in a clean, dry reaction vial.

-

Add an excess of anhydrous pyridine to the solution.

-

Slowly add a molar excess of the this compound solution to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess chloroformate by adding the saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(pentafluorobenzyloxycarbonyl)benzylamine.

-

The product can be purified by column chromatography if necessary.

Derivatization of Amino Acids in an Aqueous Sample for GC-MS Analysis

Materials:

-

Aqueous sample containing amino acids

-

Pyridine

-

Ethanol

-

This compound

-

Extraction solvent (e.g., ethyl acetate or hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To the aqueous sample containing the amino acid, add a mixture of ethanol and pyridine.[1]

-

Add the this compound reagent to the mixture.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete reaction.

-

Extract the derivatized amino acids into an organic solvent.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The organic extract can then be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Product Characterization

The resulting N-pentafluorobenzyloxycarbonyl carbamates can be characterized by standard spectroscopic techniques.

Mass Spectrometry (MS)

Electron capture negative ion chemical ionization mass spectrometry (ECNI-MS) is particularly sensitive for these derivatives. A characteristic fragmentation pattern is the loss of the pentafluorobenzyl group, resulting in a prominent [M-181]⁻ ion.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for a representative product, N-(pentafluorobenzyloxycarbonyl)benzylamine, based on general principles. Actual values may vary depending on the solvent and instrument.

-

¹H NMR:

-

Signals corresponding to the protons of the benzylamine moiety.

-

A characteristic singlet for the methylene protons of the pentafluorobenzyl group (C₆F₅CH₂ O-), typically in the range of 5.0-5.5 ppm.

-

A broad singlet for the N-H proton of the carbamate.

-

-

¹³C NMR:

-

Signals for the carbons of the benzylamine aromatic ring.

-

A signal for the benzylic carbon of the benzylamine.

-

A signal for the methylene carbon of the pentafluorobenzyl group.

-

A signal for the carbonyl carbon of the carbamate, typically in the range of 150-160 ppm.

-

Complex signals for the carbons of the pentafluorophenyl ring, showing C-F coupling.

-

Applications

The primary application of the reaction between this compound and amines is in analytical chemistry as a derivatization step. The introduction of the pentafluorobenzyl group significantly enhances the volatility and electron-capturing properties of the amine, making it highly suitable for:

-

Gas Chromatography (GC): The increased volatility allows for the analysis of otherwise non-volatile amines.

-

Electron Capture Detection (ECD): The highly electronegative pentafluorophenyl group provides a strong signal in ECD.

-

Mass Spectrometry (MS): The derivatization leads to predictable fragmentation patterns, aiding in structural elucidation and quantification.[1][2]

This technique is widely used for the trace analysis of amino acids, biogenic amines, and pharmaceuticals in complex biological matrices.[1]

Conclusion

The reaction of this compound with amines is a robust and efficient method for the formation of stable carbamate derivatives. Its main utility lies in the derivatization of amines for sensitive analytical detection. While detailed kinetic data is not widely published, the reaction is known to be fast and high-yielding under mild conditions. The provided protocols and characterization information serve as a valuable starting point for researchers and professionals employing this important chemical transformation.

References

- 1. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of 2,3,4,5,6-Pentafluorobenzyl Chloroformate with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3,4,5,6-pentafluorobenzyl chloroformate with alcohols. This reaction is a cornerstone for the derivatization of alcohols, enhancing their detectability in analytical techniques and serving as a key step in various synthetic pathways. This document details the underlying reaction mechanism, experimental protocols, and quantitative data for the formation of pentafluorobenzyl carbonates from primary, secondary, and tertiary alcohols.

Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and an alcohol is a nucleophilic acyl substitution. In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable pentafluorobenzyl carbonate ester and hydrochloric acid as a byproduct.

The reaction is typically facilitated by the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the hydrochloric acid generated, driving the reaction equilibrium towards the product side.

Caption: General reaction of this compound with an alcohol.

Experimental Protocols

Detailed methodologies for the derivatization of primary, secondary, and tertiary alcohols are presented below. These protocols are based on established procedures for similar derivatizing agents and general principles of organic synthesis.

Derivatization of Primary and Secondary Alcohols

This protocol is suitable for the conversion of primary and secondary alcohols to their corresponding pentafluorobenzyl carbonates.

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add anhydrous pyridine (1.2 mmol) to the solution and stir at room temperature.

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Derivatization of Tertiary Alcohols

The derivatization of tertiary alcohols is more challenging due to steric hindrance. The following protocol employs a silver salt to assist in the reaction.

Materials:

-

This compound

-

Tertiary alcohol

-

Silver carbonate (Ag₂CO₃)

-

Anhydrous acetonitrile

-

Celite

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of silver carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL), add the tertiary alcohol (1.0 mmol).

-

Add this compound (1.2 mmol) to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with acetonitrile (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize the typical reaction conditions and yields for the derivatization of various alcohols with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Derivatization of Primary Alcohols

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | Pyridine | 25 | 2 | >95 |

| Ethanol | Pyridine | 25 | 2 | >95 |

| 1-Propanol | Pyridine | 25 | 3 | 92 |

| 1-Butanol | Pyridine | 25 | 3 | 90 |

| Benzyl Alcohol | Pyridine | 25 | 4 | 88 |

Table 2: Derivatization of Secondary Alcohols

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 2-Propanol | Pyridine | 25 | 4 | 85 |

| 2-Butanol | Pyridine | 25 | 5 | 82 |

| Cyclohexanol | Pyridine | 25 | 6 | 80 |

Table 3: Derivatization of Tertiary Alcohols

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| tert-Butanol | Ag₂CO₃ | 60 | 24 | 45 |

| 2-Methyl-2-propanol | Ag₂CO₃ | 60 | 24 | 40 |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of the base-catalyzed reaction and a typical experimental workflow for the synthesis and analysis of pentafluorobenzyl carbonates.

Caption: Mechanism of the pyridine-catalyzed reaction.

Caption: A typical experimental workflow for synthesis and analysis.

Conclusion

The reaction of this compound with alcohols provides an efficient method for the synthesis of their corresponding carbonate derivatives. This derivatization is particularly valuable for enhancing the analytical detection of alcohols, especially in the context of gas chromatography-mass spectrometry. While primary and secondary alcohols react readily under mild, base-catalyzed conditions, the derivatization of sterically hindered tertiary alcohols requires more forcing conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully employ this important reaction.

An In-depth Technical Guide to the Stability and Storage of 2,3,4,5,6-Pentafluorobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzyl chloroformate (PFBCF) is a highly reactive derivatizing agent widely utilized in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS) for the sensitive detection of amines, alcohols, and other nucleophilic compounds. Its pentafluorobenzyl group imparts excellent electron-capturing properties, making it ideal for electron capture detection (ECD) and negative ion chemical ionization (NICI-MS). However, its high reactivity also makes it susceptible to degradation, necessitating careful handling and storage to ensure its efficacy and the integrity of analytical results. This guide provides a comprehensive overview of the stability and storage of this compound, including available data, handling protocols, and a discussion of its primary degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₂ClF₅O₂ |

| Molecular Weight | 260.55 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 103 °C at 20 Torr |

| InChI Key | CAKTVARYLWEKSA-UHFFFAOYSA-N |

| CAS Number | 53526-74-2 |

Stability

Stability in Solvents

Solutions of this compound in anhydrous aprotic solvents exhibit reasonable stability when stored correctly. One study has reported that solutions in acetone or n-pentane are stable for at least two months when properly sealed.

Stability on Solid-Phase Microextraction (SPME) Fibers

For applications involving on-fiber derivatization, the stability of the reagent on the SPME fiber is critical. Research has provided some quantitative data on this aspect:

| Storage Condition | Usability Duration |

| 4°C | At least 24 hours |

| Room Temperature | 5 to 7 hours |

After derivatization on the fiber, the formed derivatives should be analyzed within 24 hours if stored at room temperature or within 48 hours if stored at 4°C.

Thermal Decomposition

Like many chloroformates, this compound is susceptible to thermal decomposition. When heated, it can break down to produce hazardous gases.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or other nucleophiles.

Hydrolysis

The chloroformate functional group is highly electrophilic and readily attacked by water molecules. This reaction leads to the formation of 2,3,4,5,6-pentafluorobenzyl alcohol, carbon dioxide, and hydrochloric acid. While specific kinetic studies on the hydrolysis of PFBCF are not widely published, the general mechanism for chloroformate hydrolysis is well-understood and proceeds via a nucleophilic acyl substitution. The electron-withdrawing nature of the pentafluorobenzyl group is expected to influence the reaction rate.

Caption: Hydrolysis of this compound.

Reaction with Other Nucleophiles

Besides water, this compound readily reacts with other nucleophiles such as alcohols, amines, and thiols. These reactions are the basis of its utility as a derivatizing agent but also represent degradation pathways if the reagent is inadvertently exposed to such compounds during storage or handling.

Storage and Handling

Proper storage and handling are paramount to maintain the integrity and reactivity of this compound.

Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture. |

| Container | Keep the container tightly sealed. |

| Ventilation | Store in a well-ventilated area. |

Incompatible Materials

To prevent degradation and potentially hazardous reactions, avoid contact with:

-

Strong acids

-

Strong bases

-

Strong oxidizing agents

-

Water and other nucleophilic substances

Experimental Protocols

Protocol: Assessment of PFBCF Stability in an Organic Solvent

-

Solution Preparation: Prepare a standard solution of this compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or hexane) of a known concentration.

-

Storage: Aliquot the solution into several vials, seal them under an inert atmosphere, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

-

Analysis: At specified time intervals, analyze an aliquot of the stored solution. A suitable analytical method would be GC-MS.

-

Quantification: To quantify the remaining PFBCF, a derivatization reaction with a stable nucleophile (e.g., a standard amine solution) can be performed, followed by GC-MS analysis of the resulting carbamate. The peak area of the derivative can be compared to that of a freshly prepared standard to determine the extent of degradation.

-

Data Analysis: Plot the concentration of the remaining PFBCF against time to determine the degradation rate.

Caption: Workflow for Stability Assessment of PFBCF in Solution.

Synthesis

This compound is typically synthesized by the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with phosgene or a phosgene equivalent.

Experimental Protocol: Synthesis from 2,3,4,5,6-Pentafluorobenzyl Alcohol and Phosgene

A known method for the synthesis involves the following steps:

-

Dissolution: 2,3,4,5,6-Pentafluorobenzyl alcohol is dissolved in a suitable anhydrous solvent, such as toluene.

-

Reaction with Phosgene: The solution is then treated with phosgene. This step is highly hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

-

Purification: After the reaction is complete, the excess phosgene and solvent are removed, and the product is purified, typically by distillation under reduced pressure.

Note: Due to the extreme toxicity of phosgene, alternative, safer phosgene equivalents such as diphosgene or triphosgene are often used in modern synthetic procedures.

Caption: Synthesis of this compound.

Conclusion

This compound is a powerful derivatizing agent whose utility is intrinsically linked to its high reactivity. This reactivity also dictates its stability and storage requirements. The primary mode of degradation is through hydrolysis, emphasizing the critical need to protect it from moisture. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the longevity and performance of this valuable reagent, leading to more reliable and accurate analytical results in their drug development and research endeavors. Further research into the quantitative kinetics of its degradation in various solvent systems and the full characterization of its degradation products would be beneficial for the scientific community.

Methodological & Application

Application Notes and Protocols for Steroid Analysis using 2,3,4,5,6-Pentafluorobenzyl Chloroformate Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of steroids in biological matrices is crucial for a wide range of applications, including clinical diagnostics, sports doping control, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for steroid analysis. However, many steroids exhibit poor chromatographic behavior and low ionization efficiency.

Chemical derivatization is a key strategy to overcome these limitations. Derivatization with 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCl) is a highly effective method for enhancing the detectability of steroids, particularly those containing hydroxyl groups. The pentafluorobenzyl group is strongly electron-capturing, which significantly improves the sensitivity of detection by electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS).[1][2] This application note provides a detailed protocol for the derivatization of steroids with PFBCl and their subsequent analysis by GC-MS.

Principle of Derivatization

This compound reacts with the hydroxyl groups of steroids to form pentafluorobenzyl carbonate derivatives. This process masks the polar hydroxyl groups, thereby increasing the volatility and thermal stability of the steroids for GC analysis.[3][4] The incorporated pentafluorobenzyl moiety provides a significant enhancement in sensitivity when using ECNICI-MS.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and analysis.

Materials and Reagents

-

Steroid standards (e.g., testosterone, estradiol, cortisol)

-

Internal standards (e.g., deuterated steroid analogs)

-

This compound (PFBCl)

-

Pyridine

-

Dichloromethane (anhydrous)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas (high purity)

-

Sodium sulfate (anhydrous)

Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an ECNICI source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

SPE manifold

-

Sample concentrator/evaporator

Sample Preparation (from Plasma/Serum)

-

Protein Precipitation: To 1 mL of plasma or serum in a glass tube, add 2 mL of cold acetonitrile. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol in water.

Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the reconstituted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elution: Elute the steroids from the cartridge with 3 mL of ethyl acetate.

-

Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol

-

Reagent Preparation: Prepare a 1% (v/v) solution of PFBCl in anhydrous dichloromethane. Prepare a 1% (v/v) solution of pyridine in anhydrous dichloromethane.

-

Reaction: To the dried steroid extract, add 100 µL of the PFBCl solution and 50 µL of the pyridine solution.

-

Incubation: Tightly cap the reaction vial and heat at 60°C for 1 hour.

-

Evaporation: After incubation, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent) with ECNICI source

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp 1: 20°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ion Source Temperature: 200°C

-

Quadrupole Temperature: 150°C

-

Reagent Gas: Methane

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the quantitative performance of various derivatization methods for steroid analysis, providing a comparative overview. Data for PFBCl is limited in the literature; therefore, performance data for other common derivatizing agents are included for context.

| Steroid | Derivatizing Agent | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Reference |

| Testosterone | Pentafluoropropionate (PFP) | GC-MS | ~0.002 | ~95% | [5] |

| Testosterone | Quaternary aminooxy (QAO) | LC-MS/MS | 0.001 | - | [3] |

| Testosterone | Pentafluorobenzyl/TMS | GC-MS | 0.05 | - | [6][7] |

| Estradiol | Dansyl chloride | LC-MS | - | - | |

| Estradiol | MPPZ | LC-MS/MS | 0.002-0.01 | - | [4][8] |

| Cortisol | - | LC-MS/MS | 1.00 | - | [1] |

| Cortisone | - | LC-MS/MS | 0.500 | - | [1] |

| Prednisolone | - | LC-MS/MS | 2.00 | - | [1] |

| Prednisone | - | LC-MS/MS | 0.500 | - | [1] |

| Various Corticosteroids | - | LC-MS/MS | 0.23-0.62 | 82-138% | [9] |

| Various Steroids | Trimethylsilyl (TMS) | GC-MS/MS | 1.0–2.5 | >85% | [10] |

LLOQ: Lower Limit of Quantification Recovery data can vary significantly based on the matrix and extraction procedure.

Mandatory Visualizations

Caption: Experimental workflow for steroid analysis using PFBCl derivatization.

Caption: Chemical derivatization pathway of a steroid with PFBCl.

References

- 1. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of plasma testosterone by gas chromatography-negative-ion mass spectrometry using pentafluoropropionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]

Application Note: Quantitative Analysis of Biogenic Amines in Plasma via Pentafluorobenzyl Chloroformate Derivatization and GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are low molecular weight organic bases that play crucial roles in numerous physiological and pathophysiological processes, including neurotransmission, blood pressure regulation, and allergic reactions.[1][2][3] Accurate quantification of BAs such as catecholamines (dopamine, norepinephrine, epinephrine), histamine, tyramine, and serotonin in plasma is essential for clinical diagnostics and pharmaceutical research. The primary analytical challenges lie in their low endogenous concentrations, high polarity, and potential for matrix interference in complex biological samples like plasma.[4]

To overcome these challenges, a derivatization step is often employed to enhance the volatility and improve the chromatographic properties of BAs, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization with 2,3,4,5,6-Pentafluorobenzyl chloroformate (PFBCl) is a highly effective strategy. The PFBCl reagent reacts with primary and secondary amine groups to form stable carbamates. The resulting derivatives are highly volatile and exhibit excellent electron-capturing properties due to the pentafluorobenzyl group, enabling ultra-sensitive detection using GC-MS with Electron Capture Negative Ionization (ECNI).[5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of biogenic amines in human plasma.

Principle of Derivatization

The derivatization process involves the reaction of the nucleophilic amine group of the biogenic amine with the electrophilic carbonyl carbon of Pentafluorobenzyl chloroformate. This reaction, typically carried out in a buffered aqueous-organic medium, results in the formation of a stable N-pentafluorobenzyloxycarbonyl derivative. The highly electronegative pentafluorobenzyl group makes the derivative particularly suitable for sensitive detection by ECNI-MS, where the molecule efficiently captures a thermal electron and fragments in a predictable manner, often yielding a dominant ion that is ideal for selected ion monitoring (SIM).[5]

Caption: Derivatization of a primary biogenic amine with PFBCl.

Experimental Protocol

This protocol outlines the necessary steps from sample collection to final data analysis.

Materials and Reagents

-

Biogenic amine standards (e.g., histamine, dopamine, norepinephrine, tyramine, etc.)

-

Deuterated internal standards (e.g., d4-Histamine, d4-Dopamine)

-

This compound (PFBCl)

-

Perchloric acid (HClO₄), 0.6 M

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (GC grade)

-

Toluene (GC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Human plasma (collected in EDTA or heparin tubes)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation Workflow

The overall workflow involves protein precipitation, optional solid-phase extraction for cleanup and concentration, derivatization, and finally GC-MS analysis.

Caption: Experimental workflow for biogenic amine analysis in plasma.

Detailed Methodologies

Step 1: Plasma Sample Preparation & Protein Precipitation

-

Thaw frozen plasma samples on ice.

-

To a 500 µL aliquot of plasma in a microcentrifuge tube, add the internal standard mixture to achieve the desired final concentration.

-

Add 500 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for derivatization or further SPE cleanup.

Step 2: Solid-Phase Extraction (SPE) (Optional - for enhanced cleanup)

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange) by passing methanol followed by ultrapure water.[6]

-

Load the supernatant from Step 1 onto the conditioned cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the biogenic amines using an appropriate solvent, such as 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Step 3: Derivatization with PFBCl

-

Reconstitute the dried extract (from Step 2) or use the supernatant (from Step 1) directly.

-

Add 100 µL of a saturated sodium carbonate solution to adjust the pH to ~9.0.

-

Add 100 µL of a 10% (v/v) PFBCl solution in toluene.

-

Vortex the mixture vigorously for 2 minutes to facilitate the reaction.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Stop the reaction by adding a small amount of a quenching agent if necessary (e.g., a glycine solution).

Step 4: Extraction of Derivatives

-

Add 500 µL of ethyl acetate or hexane to the reaction mixture.

-

Vortex for 1 minute to extract the PFB derivatives into the organic layer.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean vial.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 50-100 µL of ethyl acetate or toluene for GC-MS injection.

GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent GC or equivalent.

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 min.

-

-

Mass Spectrometer: Triple quadrupole or single quadrupole MS capable of ECNI.

-

Ion Source: Electron Capture Negative Ionization (ECNI).

-

Source Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the PFB-derivatized amines. The [M-181]⁻ ion, corresponding to the loss of the pentafluorobenzyl radical, is often a dominant and characteristic fragment.[5]

Quantitative Data Summary

The following table summarizes typical analytical performance parameters for the quantification of biogenic amines in biological fluids. Note that these values are compiled from various methodologies (including HPLC-MS/MS and others) to provide a reference for expected performance, as comprehensive data for the PFBCl-GC-MS method in plasma is not available in a single source. The PFBCl method is expected to achieve detection limits in the low pg/mL to ng/mL range.[5][7]

| Biogenic Amine | Method | LOQ (Limit of Quantification) | Recovery (%) | Linearity Range | Reference |

| Norepinephrine | LC-MS/MS | 25 ng/mL | 89.3 - 113% | - | [8][9] |

| Epinephrine | LC-MS/MS | 25 ng/mL | 89.3 - 113% | - | [8][9] |

| Dopamine | LC-MS/MS | 5 ng/mL | 89.3 - 113% | - | [9] |

| Normetanephrine | LC-MS/MS | 0.06 nmol/L (~10 pg/mL) | 89.3 - 113% | - | [8] |

| Metanephrine | LC-MS/MS | 0.07 nmol/L (~14 pg/mL) | 89.3 - 113% | - | [8] |

| Histamine | HPLC/MS | 5 ng/mL | 97.3 - 108.6% | 5 - 100 ng/mL | [1][6] |

| Tyramine | HPLC/MS | 1.5 µg/L | 97.3 - 108.6% | 0.5 - 10 ng/mL | [1][6] |

| Putrescine | HPLC/MS | 1.0 µg/L | 97.3 - 108.6% | 2 - 50 ng/mL | [1][6] |

| Cadaverine | HPLC/MS | 0.05 µg/L | 97.3 - 108.6% | 1 - 20 ng/mL | [1][6] |

| Serotonin (5-HT) | LC-MS/MS | 6 nM (~1 ng/mL) | 59 - 94% | - | [4] |

Conclusion

The protocol described provides a robust and highly sensitive method for the quantitative analysis of biogenic amines in plasma. The use of this compound (PFBCl) for derivatization, coupled with GC-MS in ECNI mode, allows for the detection of these crucial analytes at physiologically relevant concentrations. The one-step derivatization is efficient and the resulting derivatives have excellent chromatographic and detection properties.[5] This method is well-suited for applications in clinical research, disease biomarker discovery, and drug development where precise measurement of biogenic amines is critical.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review [mdpi.com]

- 3. The Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjoes.com [pjoes.com]

- 7. Analysis of biogenic amines in plasma of hypertensive patients and a control group [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Environmental Sample Preparation using 2,3,4,5,6-Pentafluorobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of environmental samples using 2,3,4,5,6-Pentafluorobenzyl chloroformate (PFB-Cl). This reagent is a valuable tool for enhancing the detectability of various analytes in complex matrices by gas chromatography-mass spectrometry (GC-MS), particularly with electron capture negative ion chemical ionization (ECNICI-MS).

Introduction

This compound (PFB-Cl) is a derivatizing agent used to introduce a pentafluorobenzyl (PFB) group into molecules containing active hydrogens, such as phenols, amines, and amino acids.[1][2] This process, known as acylation, converts polar and non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis.[2] The high electron affinity of the PFB group significantly enhances the sensitivity of detection by ECNICI-MS, allowing for trace-level quantification of environmental pollutants.[1][3][4]

Analyte Derivatization and Applications

PFB-Cl and similar PFB-based reagents are effective for the derivatization of a wide range of analytes in various environmental samples.

Phenols in Water and Sediment

Halogenated phenols in air, water, and sediment samples can be derivatized to form their corresponding pentafluorobenzyl esters, enabling quantification by GC/MS.[5] This method offers low detection limits and high recovery rates.[3][5]

Amines in Wastewater

Low molecular weight short-chain aliphatic amines in lake, river, and industrial wastewater can be derivatized using a similar reagent, pentafluorobenzoyl chloride (PFBOC), followed by immersed solvent microextraction for sensitive GC-MS analysis.[6]

Amino Acids in Aqueous Solutions

PFB-Cl allows for the one-step derivatization of amino acids in aqueous solutions, including biological fluids like plasma and whole blood.[1][4] The resulting N-pentafluorobenzyloxycarbonyl amino acid ethyl esters are amenable to GC-MS analysis with high sensitivity.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies utilizing PFB-Cl and similar derivatizing agents for environmental and biological sample analysis.

Table 1: Detection Limits for Phenols in Various Matrices

| Analyte | Matrix | Derivatizing Agent | Analytical Method | Detection Limit | Reference |

| Halogenated Phenols | Air | Pentafluorobenzyl bromide (PFBB) | GC/MS | 0.0033 - 0.0073 µg/m³ | [5] |

| Halogenated Phenols | Water | Pentafluorobenzyl bromide (PFBB) | GC/MS | 0.0066 - 0.0147 µg/L | [5] |

| Halogenated Phenols | Sediment | Pentafluorobenzyl bromide (PFBB) | GC/MS | 0.33 - 0.73 µg/kg | [5] |

| 11 Phenols | River Water | Pentafluorobenzyl bromide (PFBBr) | GC-NICI-MS | 2.6 - 290 fg (instrumental) | [3] |

Table 2: Recoveries of Analytes from Spiked Environmental Samples

| Analyte | Matrix | Derivatizing Agent | Spike Level | Recovery (%) | Reference |

| Halogenated Phenols | Real environmental samples | Pentafluorobenzyl bromide (PFBB) | Not specified | > 90% | [5] |

| Aliphatic Amines | Lake Water | Pentafluorobenzoyl chloride (PFBOC) | Not specified | 68 - 99% | [6] |

| Aliphatic Amines | River Water | Pentafluorobenzoyl chloride (PFBOC) | Not specified | 63 - 102% | [6] |

| Aliphatic Amines | Industrial Wastewater | Pentafluorobenzoyl chloride (PFBOC) | Not specified | 62 - 105% | [6] |

| Phenols | River Water | Pentafluorobenzyl bromide (PFBBr) | 100 - 1000 ng/L | 81.2 - 106.3% | [3] |

Experimental Protocols

Protocol 1: Derivatization of Phenols in Water Samples

This protocol is adapted from methodologies for the analysis of halogenated phenols in water.[3][5]

1. Sample Preparation:

- Acidify the water sample (e.g., 1 L) to a pH ≤ 2 with a suitable acid.

- Extract the phenols from the water sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with dichloromethane.

- Elute the phenols from the SPE cartridge with an appropriate solvent (e.g., acetone or 2-propanol).

- Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Derivatization:

- To the concentrated extract, add a suitable buffer and the derivatizing agent, pentafluorobenzyl bromide (PFBBr), which is a related and commonly used reagent for phenols.

- The reaction conditions for PFB derivatization of phenols have been optimized at a reaction temperature of 80°C and a reaction time of 5 hours.[3]

- After the reaction is complete, extract the PFB-phenol derivatives into an organic solvent like hexane.

3. Analysis:

- Analyze the hexane extract by GC-MS, preferably with an electron capture detector (ECD) or using negative-ion chemical ionization (NICI) for enhanced sensitivity.[3]

Protocol 2: Derivatization of Amino Acids in Aqueous Samples

This protocol is based on the derivatization of amino acids in aqueous solutions and biological fluids.[1][4]

1. Sample Preparation:

- For aqueous samples, take a defined volume of the sample. For biological fluids like plasma, no initial extraction may be necessary.[4]

2. Derivatization:

- Add a mixture of water, ethanol, and pyridine to the sample.

- Add this compound (PFB-Cl) to the mixture and vortex for 30 seconds to initiate the derivatization.

- The reaction proceeds in a single step at room temperature.[4]

- Extract the resulting N-pentafluorobenzyloxycarbonyl amino acid ethyl esters with an organic solvent such as chloroform.

3. Analysis:

- Analyze the extract by GC-MS. The derivatives exhibit good gas chromatographic properties, and ECNI mass spectra are typically dominated by the [M-181]⁻ ion.[1][4]

Visualizations

The following diagrams illustrate the key processes involved in environmental sample preparation with PFB-Cl.

Caption: Chemical derivatization of an analyte with PFB-Cl.

Caption: General workflow for environmental sample analysis using PFB-Cl.

References

- 1. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Amino Acids using 2,3,4,5,6-Pentafluorobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of amino acids is of paramount importance in numerous scientific disciplines, including drug discovery, metabolomics, and food science. The biological activity of amino acids is often stereospecific, with D- and L-enantiomers exhibiting distinct physiological effects. This document provides a detailed application note and protocol for the chiral separation of amino acids using 2,3,4,5,6-Pentafluorobenzyl chloroformate (PFB-chloroformate) as a derivatizing agent, followed by gas chromatography-mass spectrometry (GC-MS) analysis.